methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone esterified with a methyl group, a sulfonyl-linked azetidine (4-membered nitrogen ring), and a 1,2,4-triazole substituent. This structure combines sulfur- and nitrogen-rich moieties, which are often associated with bioactivity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
methyl 3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-20-12(17)11-10(2-3-21-11)22(18,19)16-5-9(6-16)4-15-8-13-7-14-15/h2-3,7-9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXAWGQKEWDDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazole derivatives, have been known to interact with various biological targets, including enzymes and receptors.
Mode of Action
It’s known that 1h-1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking.
Biochemical Pathways
1h-1,2,3-triazole derivatives have been known to affect various biochemical pathways, depending on their specific targets.
Result of Action
1h-1,2,3-triazole derivatives have been known to exert various biological effects, depending on their specific targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Comparison with Similar Compounds
Core Heterocycles and Substituents
The compound’s uniqueness lies in its azetidine-sulfonyl-thiophene-triazole architecture. Below is a comparative analysis with structurally related molecules:
Key Structural Differences and Implications
- Azetidine vs. Thiadiazole/Thiazole : The azetidine ring in the target compound confers steric constraint and enhanced metabolic stability compared to 5-membered thiadiazole/thiazole rings in analogs . This may improve target binding specificity.
- Sulfonyl Bridge vs. Sulfanyl/Enone Linkers: The sulfonyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic sulfanyl (C–S–C) in or conjugated enone systems in .
- Triazole Positioning: The 1,2,4-triazole in the target compound is linked via a methylene group to azetidine, whereas 1,2,3-triazoles in are fused to thiadiazoles.
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